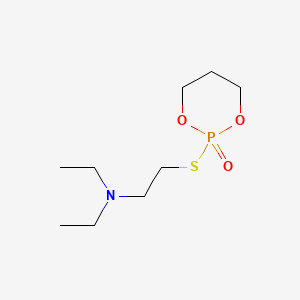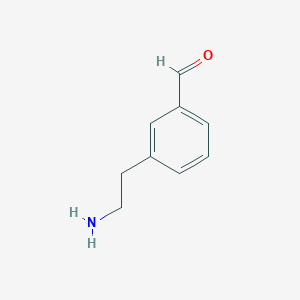
4-(2-Chlorophenyl)-2-(piperidin-4-yl)thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is an organic compound with a complex structure that includes a piperidine ring, a chlorophenyl group, and a thiazolyl group. This compound is known for its significant applications in pharmaceutical research and industrial chemistry due to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- typically involves multi-step organic reactions. One common method includes the catalytic reduction of 4-chlorobenzaldehyde with piperidine in the presence of hydrogen . Another method involves the reaction of (4-chlorophenyl)(pyridine-2-yl)methanol with trichloroacetonitrile in an organic solvent under the presence of a base catalyst .
Industrial Production Methods
Industrial production of this compound often employs large-scale catalytic processes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography are common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation is a common method for reducing this compound.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Sodium hydroxide or other strong bases in an organic solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.
科学的研究の応用
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activities and receptor functions, leading to various physiological effects. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate cellular processes .
類似化合物との比較
Similar Compounds
4-(4-Chlorophenyl)piperidine: Shares the chlorophenyl group but lacks the thiazolyl moiety.
4-(4-Chlorophenyl)-4-hydroxypiperidine: Contains a hydroxyl group instead of the thiazolyl group.
4-Piperidinopiperidine: Another piperidine derivative with different substituents.
Uniqueness
Piperidine, 4-[4-(2-chlorophenyl)-2-thiazolyl]- is unique due to the presence of both the chlorophenyl and thiazolyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C14H15ClN2S |
|---|---|
分子量 |
278.8 g/mol |
IUPAC名 |
4-(2-chlorophenyl)-2-piperidin-4-yl-1,3-thiazole |
InChI |
InChI=1S/C14H15ClN2S/c15-12-4-2-1-3-11(12)13-9-18-14(17-13)10-5-7-16-8-6-10/h1-4,9-10,16H,5-8H2 |
InChIキー |
JGASRIAIQFMLEG-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=NC(=CS2)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







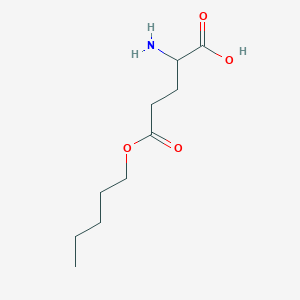
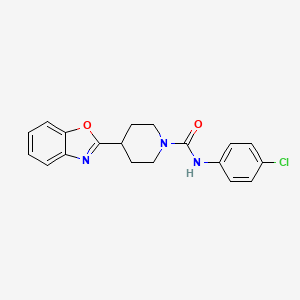
![2-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanol](/img/structure/B13962479.png)
![8H-Indeno[4,5-B]furan](/img/structure/B13962490.png)
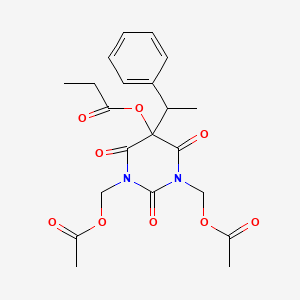
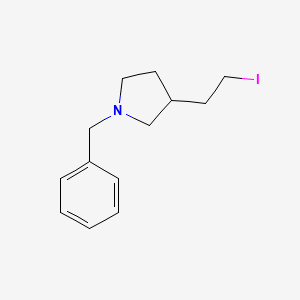
![5-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B13962500.png)
